molecular formula C16H19ClN2O2 B1473653 2-Cyclohexyl-5-pyridin-4-yl-1h-pyrrole-3-carboxylic acid hydrochloride CAS No. 951783-97-4

2-Cyclohexyl-5-pyridin-4-yl-1h-pyrrole-3-carboxylic acid hydrochloride

Cat. No. B1473653
M. Wt: 306.79 g/mol
InChI Key: TVROYNFALNHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re interested in is a complex organic molecule that contains a pyrrole ring, a pyridine ring, and a cyclohexyl group . Pyrrole is a five-membered aromatic heterocycle, like pyridine and furan. The pyrrole ring is a versatile scaffold in drug discovery, used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of your compound would be characterized by the presence of a pyrrole ring, a pyridine ring, and a cyclohexyl group. The pyrrole ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Pyrrolidine compounds generally have good ADME/Tox results for drug candidates .

Future Directions

The future directions in the research and development of your compound would depend on its biological activity and potential therapeutic applications. Pyrrolidine compounds are a promising area of research in drug discovery .

properties

IUPAC Name

2-cyclohexyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16(20)13-10-14(11-6-8-17-9-7-11)18-15(13)12-4-2-1-3-5-12;/h6-10,12,18H,1-5H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVROYNFALNHLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(N2)C3=CC=NC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-5-pyridin-4-yl-1h-pyrrole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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